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molecular formula C15H18N4O7S B163688 Ethoxysulfuron CAS No. 126801-58-9

Ethoxysulfuron

Cat. No. B163688
M. Wt: 398.4 g/mol
InChI Key: UWVKRNOCDUPIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365739B1

Procedure details

Ethyl acetate (16 ml) was introduced and cooled to −10° C. under nitrogen. Phosgene (4.0 g, 0.04 mol) was passed in at this temperature and then a solution of 2-amino-4,6dimethoxypyrimidine (2.86 g, 0.0185 mol) and triethylamine (3.73 g, 0.037 mol) in ethyl acetate (20 ml) was added dropwise in the course of 2 h. After 1 h, the reaction was warmed to 20° C., nitrogen was blown through until there was no longer phosgene in the solution, and then a solution of 2-ethoxyphenoxysulfonamide (4.0 g, 0.0184 mol) in ethyl acetate (10 ml) and triethylamine (1.86 g, 0.0184 mol) in ethyl acetate (10 ml) were successively added dropwise in the course of 30 min. After 30 min, water (100 ml) was added, the phases were separated and the organic phase was extracted with 2×25 ml of 1.5M sodium hydroxide solution. The aqueous phases were combined, washed with xylene (20 ml), adjusted to pH=2 using 6M hydrochloric acid and the product was filtered off and dried; yield: 5.57 g, 70.7% of theory.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.86 g
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
1.86 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[N:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[N:7]=1.C(N(CC)CC)C.[CH2:23]([O:25][C:26]1[CH:36]=[CH:35][CH:34]=[CH:33][C:27]=1[O:28][S:29]([NH2:32])(=[O:31])=[O:30])[CH3:24]>C(OCC)(=O)C.O>[CH3:13][O:12][C:10]1[CH:9]=[C:8]([O:14][CH3:15])[N:7]=[C:6]([NH:5][C:1](=[O:2])[NH:32][S:29]([O:28][C:27]2[CH:33]=[CH:34][CH:35]=[CH:36][C:26]=2[O:25][CH2:23][CH3:24])(=[O:31])=[O:30])[N:11]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.86 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Name
Quantity
3.73 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC1=C(OS(=O)(=O)N)C=CC=C1
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 20° C.
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with 2×25 ml of 1.5M sodium hydroxide solution
WASH
Type
WASH
Details
washed with xylene (20 ml)
FILTRATION
Type
FILTRATION
Details
the product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=NC(=NC(=C1)OC)NC(NS(=O)(=O)OC1=C(C=CC=C1)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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